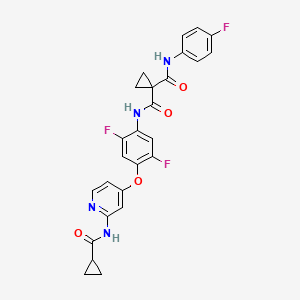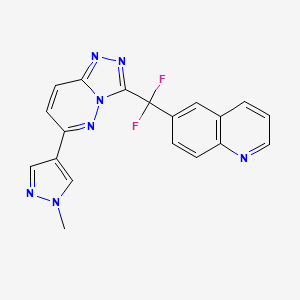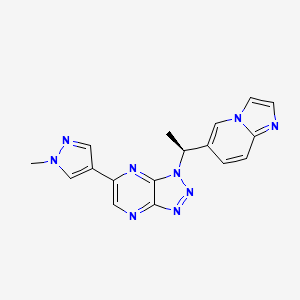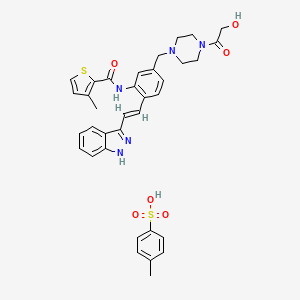
Unii-7pqz90ulir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Unii-7pqz90ulir” is also known as "Peptide YY Human (3-36)" . It has the molecular formula C180H279N53O54 . The IUPAC name for this compound is quite long, starting with "(4 S )-5- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ (2 S )-2-…" . This compound is a peptide, as indicated by its name and the presence of multiple amino acids in its structure .
Molecular Structure Analysis
The molecular weight of “this compound” is 4049 g/mol . The structure of this compound is quite complex due to the large number of atoms and the flexibility of the molecule . The sequence of the peptide is "H-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2" .Scientific Research Applications
1. Educational and Developmental Programs in Science
University Nanosat Program : A student satellite program co-sponsored by various organizations including the Air Force Research Laboratory and NASA, aimed at flying student-built nanosatellites. It focuses on training the next generation of aerospace professionals and infusing innovative methodologies and technologies in aerospace institutions (Hunyadi et al., 2004).
International Institute of Theoretical and Applied Physics (IITAP) : Formed by Iowa State University and UNESCO, IITAP's mission is to foster excellence in scientific research and teaching, especially in developing regions. It provides a platform for research and collaboration among scientists from various countries (Vary, 2008).
2. Nanotechnology and Material Science
Advancements in Nanoparticle Synthesis : This research discusses the development of novel materials fundamental to advancements in various industries, particularly focusing on the electronics industry and the evolution of semiconducting materials (Cushing et al., 2004).
Thermophysics of Next-Generation Nuclear Reactors : A study on the thermophysics of next-generation nuclear reactors, focusing on experimental and computational-theoretical studies to validate design, engineering solutions, and the safety of these reactors (Sorokin et al., 2017).
3. Scientific Research's Role and Impact
The Beauty and Benefits of Science : This paper discusses the dual role of scientific research in probing the deepest mysteries of the universe and creating applications and technologies that benefit humanity (Press, 2013).
Lab-scale Intervention in Science : Examines the importance of addressing social concerns through the research process itself, particularly in new and emerging areas of research such as genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Mechanism of Action
Target of Action
Peptide YY (3-36), also known as UNII-7PQZ90ULIR, primarily targets the Neuropeptide Y receptors , specifically the Y2 receptor . These receptors are found in the arcuate nucleus of the hypothalamus . The role of these receptors is to regulate energy homeostasis, including appetite and food intake .
Mode of Action
Peptide YY (3-36) acts via the presynaptic Y2 receptor in the arcuate nucleus . It decreases the release of neuropeptide Y (NPY) from static hypothalamic explants . This action results in a decrease in food intake, thereby playing a significant role in appetite suppression .
Biochemical Pathways
It is known that the compound’s interaction with the y2 receptor inhibits the release of npy, a powerful orexigenic peptide . This leads to a decrease in appetite and promotes weight loss .
Result of Action
The primary molecular effect of Peptide YY (3-36) is the reduction of NPY release in the hypothalamus . This leads to a decrease in food intake at the cellular level . Clinically, this results in appetite suppression and potential weight loss .
Biochemical Analysis
Biochemical Properties
Peptide YY Human (3-36) is involved in several biochemical reactions, particularly those related to appetite regulation and energy balance. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the neuropeptide Y receptors, specifically the Y2 receptor. This interaction inhibits the release of neuropeptide Y, which is known to stimulate appetite. Additionally, Peptide YY Human (3-36) interacts with other receptors such as Y1, Y4, and Y5, albeit with lower affinity .
Cellular Effects
Peptide YY Human (3-36) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to decrease food intake by acting on the hypothalamus, where it inhibits the release of neuropeptide Y. This action leads to reduced appetite and increased satiety. Furthermore, Peptide YY Human (3-36) affects the expression of genes involved in energy metabolism, thereby influencing overall energy balance .
Molecular Mechanism
The molecular mechanism of Peptide YY Human (3-36) involves its binding to the Y2 receptor in the arcuate nucleus of the hypothalamus. This binding inhibits the release of neuropeptide Y, which in turn reduces food intake. Additionally, Peptide YY Human (3-36) may interact with other receptors, such as Y1, Y4, and Y5, to exert its effects. The inhibition of neuropeptide Y release is a key aspect of its mechanism of action, leading to decreased appetite and increased satiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peptide YY Human (3-36) have been observed to change over time. The stability and degradation of the peptide can influence its long-term effects on cellular function. Studies have shown that Peptide YY Human (3-36) remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to Peptide YY Human (3-36) has been associated with sustained reductions in food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of Peptide YY Human (3-36) vary with different dosages in animal models. At lower doses, it effectively reduces food intake and body weight without causing significant adverse effects. At higher doses, some toxic or adverse effects may be observed, such as gastrointestinal disturbances. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired reduction in food intake and body weight .
Metabolic Pathways
Peptide YY Human (3-36) is involved in metabolic pathways related to energy homeostasis and appetite regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The primary pathway involves its interaction with the Y2 receptor, leading to the inhibition of neuropeptide Y release and subsequent reduction in food intake. This pathway is crucial for maintaining energy balance and preventing excessive weight gain .
Transport and Distribution
Peptide YY Human (3-36) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the gastrointestinal tract, where it is released in response to food intake. The peptide is then transported to the hypothalamus, where it exerts its effects on appetite regulation. The distribution of Peptide YY Human (3-36) within the body is essential for its function in regulating energy balance .
Subcellular Localization
The subcellular localization of Peptide YY Human (3-36) is primarily within the gastrointestinal tract and the hypothalamus. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of Peptide YY Human (3-36) within these regions is crucial for its activity and function in regulating appetite and energy homeostasis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 'Unii-7pqz90ulir' involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromobenzaldehyde", "1,2-diaminopropane", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with 1,2-diaminopropane in ethanol to form 4-(1,2-diaminopropan-2-yl)benzaldehyde.", "Step 2: The resulting product is then treated with sodium hydroxide to form the corresponding imine.", "Step 3: The imine is reduced with hydrogen gas over a palladium catalyst to form the corresponding amine.", "Step 4: The amine is then acetylated with acetic anhydride in the presence of sodium acetate to form the final compound 'Unii-7pqz90ulir'." ] } | |
| PYY 3-36 acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake. | |
CAS No. |
123583-37-9 |
Molecular Formula |
C176H272N52O54 |
Molecular Weight |
3980 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-(2-aminopropanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194) |
InChI Key |
AIYOBVCUSVSXOL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N |
| PYY (3-36) plays an important role in the regulation of appetite control. It is assumed that this effect is mediated through Y2 receptors in the hypothalamic arcuate nucleus (ARC), a brain area responsible for the regulation of food intake. PYY (3-36) may represent a promising tool for the treatment of obesity. | |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
source |
Synthetic |
Synonyms |
PYY (3-36); Peptide YY; C16118; PYY3-36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)
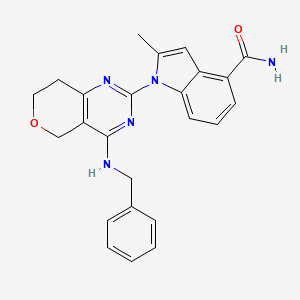
![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)
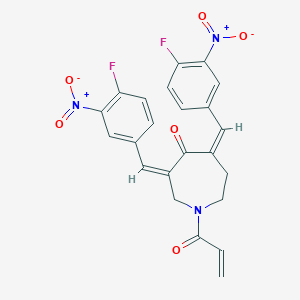
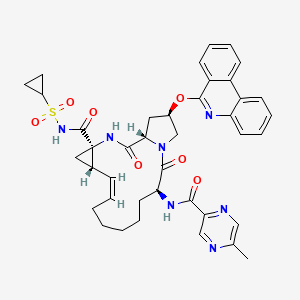

![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)
![(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B612281.png)
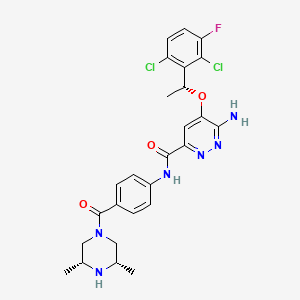
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
